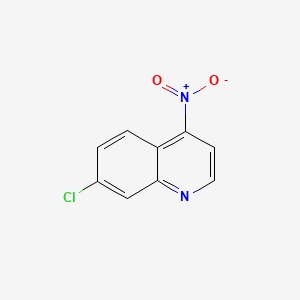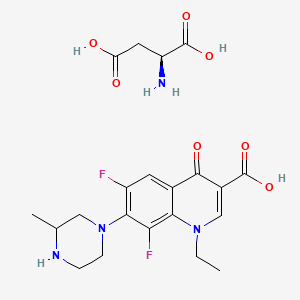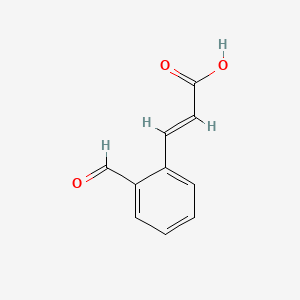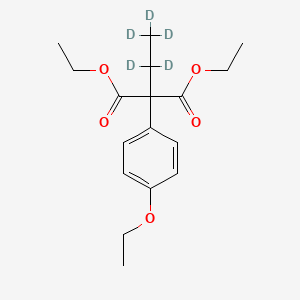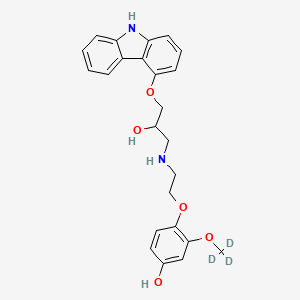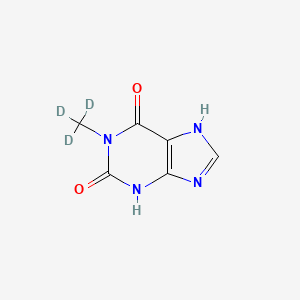
1-Methyl Xanthine-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl Xanthine-d3 is a stable isotope-labeled compound, specifically a deuterated form of 1-Methyl Xanthine. It belongs to the xanthine family, which is a group of purine derivatives. The molecular formula of this compound is C6H3D3N4O2, and it has a molecular weight of 169.16 g/mol . This compound is primarily used in research and analytical applications due to its stable isotope labeling, which allows for precise tracking and quantification in various studies.
準備方法
The synthesis of 1-Methyl Xanthine-d3 involves the introduction of deuterium atoms into the xanthine structure. One common method includes the use of deuterated reagents in the methylation process of xanthine. The reaction typically involves the following steps:
Starting Material: Xanthine is used as the starting material.
Deuteration: The xanthine undergoes a deuteration process using deuterated reagents such as deuterated methyl iodide (CD3I).
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as potassium carbonate (K2CO3) in a solvent like dimethyl sulfoxide (DMSO).
Purification: The resulting this compound is purified using techniques such as recrystallization or chromatography to obtain a high-purity product.
化学反応の分析
1-Methyl Xanthine-d3 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding xanthine derivatives. Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reduction reactions can convert it into different reduced forms of xanthine. Sodium borohydride (NaBH4) is a typical reducing agent used.
Substitution: It can undergo nucleophilic substitution reactions where the methyl group can be replaced by other functional groups. Reagents such as alkyl halides are commonly used in these reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-Methyl Xanthine-d3 has a wide range of applications in scientific research:
Chemistry: It is used as an internal standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy for the quantification and analysis of xanthine derivatives.
Biology: It serves as a tracer in metabolic studies to investigate the pathways and kinetics of xanthine metabolism.
Medicine: It is utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of xanthine-based drugs.
作用機序
The mechanism of action of 1-Methyl Xanthine-d3 is similar to other xanthine derivatives. It primarily acts as a phosphodiesterase inhibitor, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This results in various physiological effects, including bronchodilation, central nervous system stimulation, and diuresis. The molecular targets include adenosine receptors and phosphodiesterase enzymes, which play crucial roles in the regulation of cellular signaling pathways .
類似化合物との比較
1-Methyl Xanthine-d3 can be compared with other xanthine derivatives such as:
Caffeine (1,3,7-Trimethylxanthine): Known for its stimulant effects, caffeine has three methyl groups attached to the xanthine core.
Theobromine (3,7-Dimethylxanthine): Found in cocoa, theobromine has two methyl groups and is known for its mild stimulant and diuretic effects.
Theophylline (1,3-Dimethylxanthine): Used in the treatment of respiratory diseases, theophylline has two methyl groups and acts as a bronchodilator.
This compound is unique due to its deuterium labeling, which makes it particularly useful in research applications requiring precise quantification and tracking .
特性
IUPAC Name |
1-(trideuteriomethyl)-3,7-dihydropurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O2/c1-10-5(11)3-4(8-2-7-3)9-6(10)12/h2H,1H3,(H,7,8)(H,9,12)/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVOYJPOZRLFTCP-FIBGUPNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(NC1=O)N=CN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C(=O)C2=C(NC1=O)N=CN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
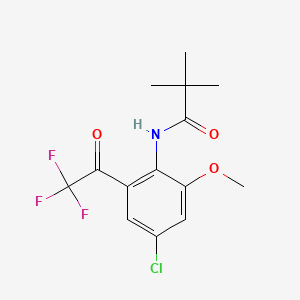
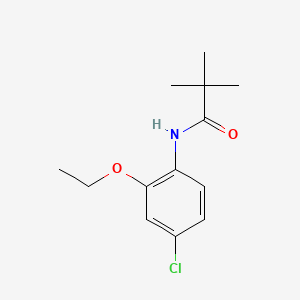
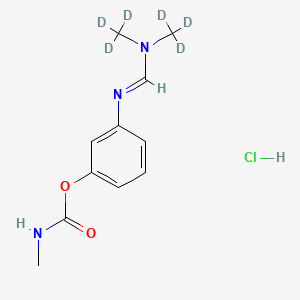
![[5-(2-Amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate;azane](/img/structure/B562845.png)

